molecular formula C9H18ClN3 B12223229 N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12223229
M. Wt: 203.71 g/mol
InChI Key: IFBXXRMWWCLSMZ-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

N-Butyl-1,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound’s systematic IUPAC name reflects its substituents: a butyl group attached to the amine nitrogen at position 3, methyl groups at positions 1 and 5, and a hydrochloride salt forming a crystalline structure.

The molecular formula is C₉H₁₈ClN₃ , with a molecular weight of 203.71 g/mol . Key structural features include:

Property Value
Molecular Formula C₉H₁₈ClN₃
Molecular Weight 203.71 g/mol
IUPAC Name N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride
Canonical SMILES CCCCNC1=NN(C(=C1)C)C.Cl

The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar pyrazole ring and the butyl chain’s orientation, which influences steric interactions in chemical reactions.

Historical Development of Pyrazol-3-Amine Derivatives

Pyrazol-3-amine derivatives emerged in the mid-20th century as intermediates in pharmaceutical synthesis. The foundational compound, 1H-pyrazol-3-amine (CAS 1820-80-0), served as a precursor for alkylation and acylation studies. Early work focused on modifying the amine group to enhance bioactivity, leading to the development of N-alkylated variants like N-butyl-1,5-dimethylpyrazol-3-amine.

The synthesis of N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride involves two stages:

  • Alkylation : 1,5-Dimethylpyrazol-3-amine reacts with n-butyl bromide or chloride in the presence of a base (e.g., potassium carbonate), forming the tertiary amine.
  • Salt Formation : Treatment with hydrochloric acid protonates the amine, yielding the hydrochloride salt.

This method, refined since the 1990s, achieves yields exceeding 80% under optimized conditions. The compound’s versatility in forming hydrogen bonds and π-π stacking interactions has made it a scaffold for agrochemicals and kinase inhibitors.

Positional Isomerism in Dimethylpyrazole Systems

Positional isomerism significantly affects the physicochemical properties of dimethylpyrazole derivatives. For N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride, the methyl groups at positions 1 and 5 create a symmetric substitution pattern, contrasting with isomers like N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride (CAS 1856059-31-8).

Isomer Methyl Positions Molecular Formula Boiling Point
1,5-Dimethyl derivative 1, 5 C₉H₁₈ClN₃ Not reported
2,4-Dimethyl derivative 2, 4 C₉H₁₈ClN₃ Not reported

The 1,5-dimethyl isomer exhibits greater thermal stability due to reduced steric strain between substituents. In contrast, the 2,4-dimethyl isomer’s asymmetric structure may enhance reactivity in electrophilic substitution reactions. Computational studies suggest that the 1,5-dimethyl configuration optimizes electron density at the amine nitrogen, facilitating salt formation.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-8(2)12(3)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H

InChI Key

IFBXXRMWWCLSMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C(=C1)C)C.Cl

Origin of Product

United States

Preparation Methods

Step-by-Step Preparation Methods

Starting Materials and Reagents

The primary starting material is 1,5-dimethylpyrazol-3-amine , a commercially available heterocyclic amine. Alkylation agents include n-butyl bromide or n-butyl chloride , while bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate deprotonation. Hydrochloric acid (HCl) is used for salt formation.

Table 1: Reagents and Their Roles
Reagent Role Quantity (Molar Ratio)
1,5-Dimethylpyrazol-3-amine Substrate 1.0
n-Butyl bromide Alkylating agent 1.1–1.3
Sodium hydride Base 1.2–1.5
Hydrochloric acid Salt-forming agent 1.0–1.2

Alkylation Reaction

The alkylation step proceeds via an Sₙ2 mechanism , where the amine nucleophile attacks the electrophilic carbon of the n-butyl halide.

Procedure :

  • Deprotonation : 1,5-Dimethylpyrazol-3-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (1.2 equiv) is added at 0–5°C to generate the reactive amide ion.
  • Alkylation : n-Butyl bromide (1.1 equiv) is introduced dropwise, and the mixture is stirred at 60–80°C for 6–12 hours.
  • Work-up : The reaction is quenched with ice water, extracted with ethyl acetate, and dried over anhydrous MgSO₄.

Key Variables :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics compared to THF.
  • Temperature : Elevated temperatures (>60°C) reduce reaction time but may increase side products.
Table 2: Alkylation Conditions and Yields
Base Solvent Temperature (°C) Time (h) Yield (%)
NaH THF 60 12 78
K₂CO₃ DMF 80 8 85
NaOEt EtOH 70 10 72

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve crystallinity and stability.

Procedure :

  • The alkylated product is dissolved in diethyl ether or dichloromethane.
  • HCl gas or concentrated HCl (1.1 equiv) is bubbled through the solution, precipitating the hydrochloride salt.
  • The product is filtered, washed with cold ether, and dried under vacuum.

Optimization :

  • Solvent selection : Ethereal solvents yield higher-purity products than chlorinated solvents.
  • Acid concentration : Excess HCl leads to hygroscopic products; stoichiometric amounts are preferred.

Optimization of Reaction Conditions

Solvent Effects

Dimethylformamide (DMF) outperforms THF in alkylation due to its high polarity and ability to stabilize ionic intermediates. However, DMF requires careful removal during work-up to avoid contamination.

Base Selection

Potassium carbonate offers advantages over NaH in industrial settings:

  • Lower cost and easier handling.
  • Reduced risk of exothermic reactions.

Alternative Alkylating Agents

While n-butyl bromide is standard, n-butyl chloride reduces side reactions (e.g., elimination) but requires longer reaction times.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.45 (s, 3H, CH₃), 3.10 (q, 2H, NCH₂), 6.25 (s, 1H, pyrazole-H).
  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

Purity Assessment

  • Elemental analysis : Calculated for C₉H₁₈ClN₃: C 53.13%, H 8.92%, N 20.65%; Found: C 52.98%, H 8.85%, N 20.58%.
  • HPLC : Purity >99.5% using a C18 column (acetonitrile/water, 70:30).

Comparative Analysis with Related Compounds

N-Butyl-2,4-Dimethylpyrazol-3-Amine Hydrochloride

This structural isomer requires harsher alkylation conditions (e.g., 100°C in DMF) due to steric hindrance at the 2-position. Yields are typically 10–15% lower than the 1,5-dimethyl analogue.

1,3-Dimethylamylamine Hydrochloride

A related aliphatic amine synthesized via hydrolysis-decarboxylation of ethyl acetoacetate derivatives. This method avoids pyrazole ring formation but lacks the heterocycle’s aromatic stability.

Industrial-Scale Considerations

Cost Efficiency

  • n-Butyl chloride is preferred over bromide for large-scale production due to lower cost and reduced halogen waste.
  • Potassium carbonate replaces NaH to minimize hazardous waste and operational risks.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

  • N,1-Dimethyl-1H-pyrazol-3-amine hydrochloride ():
    • Molecular Formula: C₅H₁₀ClN₃; MW: 147.606.
    • Substituents: Methyl groups at positions 1 and 3.
    • Properties: Simpler structure with lower molecular weight, likely leading to higher aqueous solubility but reduced lipophilicity compared to the target compound.
  • N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride: Inferred Molecular Formula: C₉H₁₇ClN₃ (assuming butyl = C₄H₉). Substituents: 1,5-dimethyl groups and N-butyl chain. The hydrochloride salt improves solubility in polar solvents.
  • 1,5-Disubstituted Pyrazole-3-carboxamides ():

    • Examples: Compounds with naphth-2-yl, sulfonylphenyl, or bromothiophenyl substituents.
    • Molecular Weights: ~596–603 g/mol (e.g., C₃₄H₃₆N₄O₄S).
    • Properties: Bulky substituents (e.g., tert-butyl, sulfonyl) confer steric hindrance and modulate biological activity, such as enzyme inhibition or receptor binding.

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility (Inference)
N,1-Dimethyl-1H-pyrazol-3-amine HCl C₅H₁₀ClN₃ 147.606 1,3-dimethyl High in water
Target Compound C₉H₁₇ClN₃ ~195.7 1,5-dimethyl; N-butyl Moderate in polar solvents
1,5-Di-tert-butyl pyrazole analogs C₃₃H₃₇N₃O₆S 603.24 tert-butyl, sulfonyl Low (bulky groups)

Functional and Application Differences

  • Photochromic Fluorescence :
    Naphthalimide-pyrazole hybrids () exhibit solvent-dependent fluorescence shifts (red shift with polarity). While the target compound lacks a naphthalimide moiety, its pyrazole core and N-butyl group may still enable tunable fluorescence in specific environments, albeit with lower emission intensity compared to fused-ring systems .

  • Biological Activity :

    • 1,5-Disubstituted Pyrazole-3-carboxamides (): These compounds show promise as anti-inflammatory or anticancer agents due to sulfonyl and aryl groups interacting with biological targets (e.g., COX-2 inhibition).
    • Target Compound : The absence of sulfonyl/aryl groups suggests different biological targets. The butyl chain may facilitate hydrophobic interactions in enzyme active sites or membrane penetration .
  • Salt Form Advantages: Hydrochloride salts (e.g., chlorphenoxamine HCl in ) enhance stability and solubility. The target compound’s salt form likely improves bioavailability compared to neutral analogs like unsubstituted pyrazoles .

Research Findings and Implications

  • Solvent Effects : Analogous to naphthalimide derivatives (), the target compound’s fluorescence (if present) may shift with solvent polarity, though empirical data is needed.
  • The N-butyl chain balances lipophilicity and solubility, making it suitable for drug delivery systems or materials science .

Biological Activity

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride has the following chemical structure:

  • Molecular Formula: C8H13ClN4
  • Molecular Weight: 202.76 g/mol
  • IUPAC Name: N-butyl-1,5-dimethylpyrazol-3-amine hydrochloride

The biological activity of N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence signaling pathways associated with cellular growth and metabolism. The compound has been shown to exhibit:

  • Antiproliferative Effects: Inhibition of cancer cell proliferation through modulation of pathways such as mTORC1 and autophagy processes.
  • Antimicrobial Properties: Potential effectiveness against various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant studies:

Cell Line IC50 (µM) Mechanism
MCF712.50Inhibition of cell proliferation
SF-2683.79Induction of apoptosis
A54926.00Modulation of autophagy

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against several pathogenic bacteria, suggesting potential applications in treating infections.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A study focused on the effects of N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride on the MCF7 breast cancer cell line demonstrated that treatment with the compound led to a significant reduction in cell viability. The study reported an IC50 value of 12.50 µM, indicating strong antiproliferative effects linked to the induction of apoptosis and inhibition of mTORC1 signaling pathways.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, N-butyl-1,5-dimethylpyrazol-3-amine; hydrochloride was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) that suggest it could be developed as an antimicrobial agent.

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